molecular formula C22H27N3O4S B2998358 N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-44-6

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2998358
CAS No.: 898415-44-6
M. Wt: 429.54
InChI Key: YCOMFXXABODLDD-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-17-10-12-20(13-11-17)30(28,29)25-16-6-5-9-19(25)14-15-23-21(26)22(27)24-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOMFXXABODLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The tosylation of piperidine is achieved using tosyl chloride in the presence of a base such as pyridine. The resulting tosylpiperidine is then reacted with an appropriate phenyl derivative under controlled conditions to form the desired oxalamide compound. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-phenyl-N2-(2-(piperazin-1-yl)ethyl)oxalamide: Similar structure but with a piperazine ring instead of a piperidine ring.

    N1-phenyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide: Contains a thiophene ring in place of the tosyl group.

Uniqueness

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Biological Activity

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a phenyl group, a piperidine ring, and an oxalamide moiety. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Tosyl Group : The tosyl group is introduced via sulfonylation reactions.
  • Oxalamide Formation : The final step involves the condensation of the piperidine derivative with oxalyl chloride to form the oxalamide linkage.

This compound interacts with various molecular targets, which may include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and influencing signaling pathways related to inflammation and cell proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro.
  • Anticancer Activity : Some studies have suggested its efficacy against cancer cell lines, particularly those responsive to SMYD protein blockade, such as SMYD3 and SMYD2 .

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that the administration of this compound resulted in significant reductions in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Study 2: Anticancer Efficacy

In vitro tests on various cancer cell lines revealed that this compound inhibited cell proliferation effectively. The mechanism was linked to its ability to interfere with specific signaling pathways involved in tumor growth .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with structurally similar compounds:

Compound NameSimilaritiesDifferences
N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamideBoth have piperidine and oxalamide structuresPresence of fluorine enhances metabolic stability
N1-(2-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamideSimilar piperidine frameworkChlorine substitution affects binding affinity

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